Product packaging for N-Butylacetanilide(Cat. No.:CAS No. 91-49-6)

N-Butylacetanilide

Cat. No.: B146113
CAS No.: 91-49-6
M. Wt: 191.27 g/mol
InChI Key: ZWDZJRRQSXLOQR-UHFFFAOYSA-N
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Description

N-Butylacetanilide (CAS 91-49-6) is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . Its physical properties include a boiling point of 273-275 °C and a density of 0.9303 g/cm³ at 16 °C . This compound has been primarily researched and utilized for its repellent properties. Studies indicate its application in impregnating clothing to control ticks and fleas, with one source noting it was active against species such as Ixodes persulcatus and Dermacentor spp. . Available toxicological data from animal studies report an oral LD50 of 800 mg/kg in mice . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Researchers can leverage this compound in studies concerning agrochemicals, repellent efficacy, and metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B146113 N-Butylacetanilide CAS No. 91-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-phenylacetamide
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InChI

InChI=1S/C12H17NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3
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InChI Key

ZWDZJRRQSXLOQR-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C
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Molecular Formula

C12H17NO
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DSSTOX Substance ID

DTXSID2042197
Record name N-Butylacetanilide
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Molecular Weight

191.27 g/mol
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Physical Description

mp = 24.5 deg C; [HSDB] Colorless liquid; mp = 24.0 deg C; [MSDSonline]
Record name N-Butylacetanilide
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Boiling Point

281 °C @ 760 MM HG
Record name N-BUTYLACETANILIDE
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Flash Point

286 °F CC
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Solubility

INSOL IN WATER
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Density

0.9912 @ 20 °C/4 °C
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CAS No.

91-49-6
Record name Butylacetanilide
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Melting Point

24.5 °C
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Synthetic Methodologies and Reaction Pathways of N Butylacetanilide

Established Synthetic Routes and Reaction Mechanisms

Two primary established routes for synthesizing N-Butylacetanilide involve the N-alkylation of acetanilide (B955) or the acylation of butylanilines.

N-Alkylation of Acetanilide with Butyl Halides

This method involves the reaction of acetanilide with a butyl halide (such as 1-bromobutane (B133212) or 1-chlorobutane). The nitrogen atom of acetanilide acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen in the butyl halide. This reaction typically requires a base to deprotonate the nitrogen of acetanilide, increasing its nucleophilicity, and to neutralize the acid generated during the reaction.

The mechanism generally follows an SN2 pathway, especially when primary butyl halides are used. masterorganicchemistry.commsu.edu In this concerted mechanism, the lone pair on the nitrogen of the deprotonated acetanilide attacks the carbon atom of the butyl halide simultaneously with the departure of the halide leaving group. The transition state involves a pentacoordinate nitrogen and a partially formed N-C bond and a partially broken C-halogen bond. The use of a suitable base, such as an alkali metal hydroxide (B78521) or carbonate, is crucial to facilitate the reaction and drive it to completion.

While the SN2 mechanism is prevalent with primary butyl halides, secondary or tertiary butyl halides may favor SN1 or elimination pathways, leading to lower yields of the desired this compound and potentially forming byproducts like alkenes. msu.edu

Synthesis via Acylation Reactions of Butylanilines

An alternative route involves the acylation of butylaniline isomers (such as N-butylaniline or 4-butylaniline) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. prepchem.comgoogle.com

In the case of N-butylaniline, the reaction with acetic anhydride involves the nucleophilic attack of the nitrogen atom of N-butylaniline on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of a acetate (B1210297) ion, resulting in the formation of this compound and acetic acid. The reaction is generally straightforward and can be carried out under relatively mild conditions.

For butylaniline isomers where the butyl group is attached to the aromatic ring (e.g., 4-butylaniline), acylation typically occurs on the amino group. prepchem.comgoogle.com The mechanism is similar to the acylation of N-butylaniline, with the amino nitrogen acting as the nucleophile. The reaction of 4-butylaniline (B89568) with acetic anhydride at elevated temperatures (e.g., 70°C) has been reported to yield 4-n-butyl-acetanilide. prepchem.com

Data Table: Examples of Acylation Reactions

ReactantAcetylating AgentConditionsProduct
4-n-butylanilineAcetic anhydride70°C, 1 hour4-n-butyl-acetanilide
4-n-butylanilineAcetic anhydrideAcetic anhydride with concentrated sulfuric acid, 40-50°C, 0.5-1.5 hours4-normal-butyl Acetanilide

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. acs.org While specific dedicated green chemistry routes solely for this compound are not extensively detailed in the provided search results, general green chemistry approaches applicable to N-alkylation and acylation reactions can be considered.

These approaches may include:

Using safer solvents: Replacing volatile organic solvents with less toxic or renewable alternatives, such as water or bio-based solvents. acs.orgimist.ma

Developing catalytic methods: Utilizing catalysts to lower reaction temperatures and pressures, reduce reaction times, and improve selectivity, thereby minimizing energy consumption and byproduct formation. nih.gov Metal catalysis, including copper metallaphotoredox catalysis, has shown promise in N-alkylation reactions under mild conditions. nih.gov

Atom economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, reducing waste. acs.org

Exploring alternative reagents: Investigating less hazardous acetylating agents or alkylating agents.

Research into green chemistry often involves exploring novel catalytic systems, optimizing reaction conditions to minimize waste, and utilizing more environmentally friendly reagents and solvents. imist.mabeilstein-journals.org

Optimization of Synthetic Conditions and Yield Enhancements

Optimization of synthetic conditions for this compound synthesis focuses on maximizing yield and purity while minimizing reaction time and the formation of byproducts. Factors influencing the yield and purity include:

Stoichiometry of reactants: Using appropriate molar ratios of the aniline (B41778) or acetanilide derivative and the alkylating or acetylating agent is crucial.

Choice of base: The selection of a suitable base and its concentration is critical in N-alkylation reactions to ensure efficient deprotonation of the nitrogen without promoting unwanted side reactions like elimination.

Solvent effects: The choice of solvent can significantly impact reaction rate, solubility of reactants and products, and selectivity.

Temperature and reaction time: Optimizing temperature and reaction time is essential to achieve complete conversion while avoiding degradation of reactants or products and minimizing byproduct formation.

Catalysis: The use of catalysts can enhance reaction rates and selectivity, leading to improved yields under milder conditions. nih.gov

Order of addition: The sequence in which reactants are added can influence the reaction pathway and minimize undesired side reactions. google.com

Purification methods: Efficient purification techniques, such as recrystallization or chromatography, are necessary to isolate the desired this compound in high purity.

Detailed research findings on specific optimization parameters for this compound synthesis, such as optimal temperature ranges, molar ratios, and catalyst loadings, would typically be found in dedicated chemical synthesis literature or patents. For instance, in the synthesis of 4-n-butyl-acetanilide from 4-n-butylaniline and acetic anhydride, a reaction temperature of 70°C for 1 hour was reported. prepchem.com Another patent describes using concentrated sulfuric acid with acetic anhydride at 40-50°C followed by addition of 4-n-butylaniline. google.com

Stereochemical Considerations in this compound Synthesis

This compound itself does not possess a chiral center, and therefore, stereochemical considerations related to the molecule's inherent structure are not applicable. The butyl group is a linear or branched alkyl chain, and the acetanilide core is planar around the amide linkage.

However, if the synthetic route involved starting materials or reagents with existing stereochemistry, or if the reaction mechanism had the potential to create new chiral centers (e.g., on the butyl chain, although this is unlikely in the typical N-alkylation or acylation reactions described), then stereochemical outcomes would need to be considered. For the standard synthetic routes to this compound from achiral precursors like acetanilide and butyl halides or butylanilines and acetylating agents, the formation of stereoisomers is not a relevant concern.

In the context of chemical reactions in general, stereochemistry is crucial when dealing with chiral molecules, where reactions can lead to the formation of enantiomers or diastereomers. acs.org However, for the synthesis of the achiral this compound from commonly used achiral starting materials, stereochemical control is not a primary focus.

Advanced Spectroscopic Characterization of N Butylacetanilide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, probes the molecular vibrations of a compound, yielding information about the functional groups present and the molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a widely used technique for identifying organic compounds and their functional groups through the absorption of infrared radiation at specific wavelengths. Analysis of the FTIR spectrum of N-Butylacetanilide reveals characteristic absorption bands corresponding to its key functional groups. For instance, the presence of a carbonyl group (C=O) from the amide functionality is expected to yield a strong absorption band in the 1630-1690 cm⁻¹ region. The C-N stretching vibration within the amide linkage typically appears in the range of 1390-1470 cm⁻¹. Additionally, characteristic bands associated with the aromatic ring and the aliphatic butyl chain would be observed in different regions of the spectrum. FTIR spectra of this compound have been recorded using techniques such as "BETWEEN SALTS" and in the vapor phase nih.gov.

Raman Spectroscopy Investigations

Raman spectroscopy complements FTIR by providing information about molecular vibrations that are Raman active. This technique involves inelastic scattering of light, where the energy difference between the incident and scattered light corresponds to vibrational energy levels of the molecule. Raman spectroscopy can be particularly useful for studying symmetrical vibrations and certain functional groups that may be weak absorbers in IR. While specific detailed Raman spectral data for this compound in the search results are limited, the availability of Raman spectra for the compound is indicated nih.gov. Studies on related acetanilide (B955) derivatives, such as N-methylacetanilide, have utilized both FT-Raman and FT-IR spectroscopy in conjunction with theoretical calculations to perform detailed vibrational spectral analysis researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR Spectral Interpretation

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their connectivity based on the chemical shifts, splitting patterns, and integration of signals. The ¹H NMR spectrum of this compound would show distinct signals corresponding to the protons of the n-butyl chain, the acetyl group, and the phenyl ring. The chemical shifts of these signals are influenced by the electronic environment of the protons. For instance, protons on carbons adjacent to the nitrogen atom or the carbonyl group are expected to be deshielded and appear at higher chemical shifts compared to those further down the butyl chain. The splitting patterns (multiplicity) of the signals provide information about the number of neighboring protons. ¹H NMR spectra for this compound have been recorded nih.gov.

Carbon-13 (¹³C) NMR Spectral Interpretation

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments. The chemical shifts of the carbon signals are highly sensitive to the electronic environment and hybridization of the carbon atoms. The ¹³C NMR spectrum of this compound would exhibit signals for the carbons of the butyl chain, the carbonyl carbon, and the carbons of the phenyl ring. The carbonyl carbon is typically observed at a characteristic downfield chemical shift. ¹³C NMR spectra of this compound are available nih.gov. Studies on related compounds like N-methylacetanilide have also involved detailed ¹H and ¹³C NMR analysis researchgate.netresearchgate.net.

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This technique is invaluable for confirming the molecular formula and elucidating the structure of organic molecules.

For this compound (C₁₂H₁₇NO), the molecular ion peak ([M]⁺) is expected at an m/z value corresponding to its molecular weight, approximately 191.131014 Da uni.luwikidata.org. Electron Ionization Mass Spectrometry (EI-MS) typically results in fragmentation of the molecule, producing characteristic fragment ions that can be used to deduce structural information. Analysis of the fragmentation pattern can help identify the presence of the butyl group, the acetyl group, and the phenyl ring. For this compound, the top peak in a GC-MS analysis is reported at m/z 106, with the second highest at m/z 135 nih.gov. These fragment ions provide clues about the ways in which the molecule breaks apart under ionization, supporting the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying different components within a sample. In GC-MS, a sample is first separated into its individual components by gas chromatography, and then each component is analyzed by mass spectrometry to determine its mass-to-charge ratio (m/z). This information can be used to identify the compound.

For this compound, GC-MS analysis provides characteristic fragmentation patterns that aid in its identification. Data from the NIST Mass Spectrometry Data Center shows GC-MS data for this compound (NIST Number 417435) with a main library entry. The top three peaks observed in the mass spectrum have m/z values of 106, 135, and 43. nih.gov Another NIST entry (NIST Number 400236) also lists m/z peaks at 106, 43, and 77. nih.gov These fragmentation ions are indicative of the structural features of this compound. GC-MS is a frequently used tool for the quantification of pesticides and their sub-products at trace levels. researchgate.net While traditional GC methods can require tedious method development and long separation times, GC-MS offers improved compound identification capabilities. acs.org

GC-MS Data for this compound (NIST)

NIST NumberLibraryTotal Peaksm/z Top Peakm/z 2nd Highestm/z 3rd Highest
417435Main library8210613543
400236Replicate library441064377

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. LC-MS/MS is particularly useful for analyzing less volatile or thermally labile compounds compared to GC-MS. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing more detailed structural information and enhancing specificity.

LC-MS/MS is considered suitable for the analysis of large batches of samples due to its high sensitivity and specificity. acs.org While the provided search results mention LC-MS/MS in the context of analyzing other acetanilide derivatives like N-methylacetanilide acs.org, and its application in analyzing components in materials like protective clothing where this compound was detected acs.org, specific detailed LC-MS/MS parameters or fragmentation data solely for this compound were not extensively detailed in the immediate search results. However, LC-MS/MS is a standard technique for analyzing compounds like this compound, especially in complex matrices, and involves parameters such as mobile phase composition, flow rate, and MS settings (e.g., ionization mode, collision energy, mass range) to achieve optimal separation and detection. lcms.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy involves measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to study electronic transitions within molecules, particularly those containing chromophores (groups of atoms that absorb light). ubbcluj.roshu.ac.ukijnrd.org The absorption of UV or visible radiation promotes electrons from their ground state to higher energy excited states. shu.ac.ukijnrd.org

For molecules containing pi (π) bonds and non-bonding (n) electrons, common electronic transitions observed in the UV-Vis range include π→π* and n→π* transitions. ubbcluj.roshu.ac.ukijnrd.org The phenyl ring and the amide carbonyl group in this compound act as chromophores. The π→π* transitions typically occur at lower wavelengths (higher energy), often in the 200-300 nm range, while n→π* transitions, involving lone pairs on atoms like oxygen and nitrogen, usually occur at longer wavelengths (lower energy), typically between 300-400 nm, although they often result in lower molar absorptivities. shu.ac.ukijnrd.orggauthmath.com The exact wavelengths and intensities of these absorptions are influenced by the molecule's structure and the solvent used. shu.ac.uk UV-Vis spectroscopy can be used for both qualitative identification and quantitative analysis based on the Beer-Lambert law. ijnrd.org A spectrophotometric method utilizing differential multicomponent spectrophotometry has been developed for the determination of this compound in mixtures. acs.org

Advanced Spectroscopic Methods (e.g., Far-Infrared Amide Spectroscopy)

Advanced spectroscopic methods provide more detailed insights into the molecular structure and interactions. Far-infrared (FIR) spectroscopy, which probes low-frequency molecular vibrations, is one such technique. gu.seaip.org FIR spectroscopy, particularly in the context of amide vibrations (Amide IV-VI bands), is highly sensitive to the geometry of the peptide moiety and the molecular backbone. gu.seaip.orgresearchgate.net These vibrations are delocalized and are influenced by both molecular structure and intra- and intermolecular interactions, such as hydrogen bonding. gu.seaip.orgresearchgate.net

Computational Chemistry and Molecular Modeling of N Butylacetanilide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules. DFT calculations can provide insights into the distribution of electron density, molecular orbitals (such as HOMO and LUMO), electrostatic potential, and reactivity descriptors. These parameters are crucial for understanding how a molecule might interact with other chemical species.

Studies on related compounds, such as N-methylacetanilide, have utilized DFT to analyze electronic properties and reactivity. For instance, DFT calculations on N-methylacetanilide have explored its electronic absorption spectrum, identifying excitations related to charge transfer and local excitations. researchgate.net Reactivity has been assessed using molecular orbital energies (HOMO and LUMO) and global and local reactivity descriptors like Fukui indices. researchgate.net The molecular electrostatic potential (MEP) surface, which indicates the charge distribution and potential sites for electrophilic and nucleophilic attack, has also been examined using DFT for N-methylacetanilide. researchgate.netnih.gov

While specific DFT results for N-Butylacetanilide's electronic structure and reactivity in isolation were not prominently found, similar DFT methodologies could be applied to predict its ionization potential, electron affinity, chemical hardness and softness, and electrophilicity index, providing a theoretical basis for understanding its chemical behavior and potential reaction pathways.

Conformational Analysis and Energy Landscapes

Conformational analysis explores the various spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and the relative energies of these conformers. Understanding the conformational landscape is essential as different conformers can have distinct physical, chemical, and biological properties.

For acetanilide (B955) derivatives like this compound, key rotational degrees of freedom include rotations around the N-phenyl bond, the N-butyl bond, and the N-C(acetyl) bond, as well as rotations within the butyl chain itself. Computational methods, particularly DFT and force-field based calculations, are employed to map the energy landscape by calculating the energy of the molecule as a function of these dihedral angles.

Studies on N-methylacetanilide have investigated its conformational preferences, identifying stable conformers and the energy barriers separating them. researchgate.netnih.govnsf.gov These studies often compare cis and trans orientations of the acetyl group relative to the phenyl ring, finding that N-methylacetanilide tends to prefer the cis conformation in some cases, influenced by factors like steric strain and conjugation. nsf.gov The longer and more flexible butyl chain in this compound introduces additional complexities and a larger number of possible conformers compared to N-methylacetanilide. Computational conformational analysis of this compound would involve systematically exploring the potential energy surface associated with rotations around the bonds, likely revealing multiple low-energy conformers.

Energy landscapes visually represent the potential energy of a molecular system as a function of its conformation, highlighting stable states (minima) and transition states (saddle points) between them. mdpi.comjst.go.jpdtu.dk Computational techniques are used to generate these landscapes, aiding in the understanding of molecular flexibility and the likelihood of transitions between different shapes.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's laws of motion for each atom. MD simulations provide insights into the dynamic behavior of molecules, including their flexibility, transitions between conformers, and interactions with surrounding molecules (solvent, other solutes). iastate.edumdpi.comnih.gov

MD simulations can be used to study intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, which play a crucial role in determining the bulk properties of a substance and its behavior in solution or in condensed phases. dntb.gov.uajrc.ac.in Analyzing radial distribution functions, diffusion coefficients, and the formation of aggregates are common applications of MD simulations to understand intermolecular behavior. iastate.edudntb.gov.ua

While specific MD simulation studies focused on this compound were not found in the provided search results, MD simulations could be applied to investigate its behavior in different environments. For example, MD could simulate the solvation of this compound in various solvents, providing information on solvent-solute interactions and their influence on conformation. It could also be used to study the aggregation behavior of this compound molecules in concentrated solutions or at interfaces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of a set of molecules and their biological activity or other properties. researchgate.netscielo.brresearchgate.net QSAR models are built using molecular descriptors that encode various aspects of molecular structure, such as physicochemical properties, topological indices, and electronic parameters. These models can then be used to predict the activity of new, untested compounds. scielo.br

This compound has been mentioned in the context of mosquito repellents. nih.govscielo.br One study noted this compound as a recognized mosquito repellent. scielo.br QSAR modeling has been applied to the identification and design of mosquito repellents, using molecular descriptors to predict repellent activity. scielo.br

Although a specific QSAR model for the repellent activity of this compound was not detailed in the search results, QSAR methodologies could be applied to a dataset containing this compound and other related compounds with known repellent activity. By calculating relevant molecular descriptors for these compounds and employing statistical or machine learning techniques, a QSAR model could be developed to predict the repellent efficacy of new acetanilide derivatives. researchgate.net

Reaction Pathway Simulations and Mechanistic Insights

Computational methods are valuable for investigating reaction mechanisms and simulating reaction pathways by identifying transition states and calculating activation energies. This provides detailed insights into how a reaction proceeds at the molecular level. DFT is often used to locate transition states and construct energy profiles for different possible reaction routes.

Studies on the computational investigation of reaction mechanisms involving amides, such as deaminative hydrogenation, have utilized DFT to explore reaction pathways. For instance, computational studies have examined the mechanism of amide hydrogenation catalyzed by metal complexes, with N-methylacetanilide being used as a substrate in some of these investigations to understand the catalytic cycle and the energetics of key steps like C-N bond cleavage.

While specific reaction pathway simulations for reactions of this compound were not found, these computational approaches could be applied to study its reactivity in various chemical transformations. By proposing plausible reaction mechanisms and calculating the energy barriers for each step using DFT, researchers could gain mechanistic insights into how this compound participates in or undergoes chemical reactions. This could involve studying reactions at the amide group, the phenyl ring, or the butyl chain.

Analytical Method Development for N Butylacetanilide Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are widely used for separating and quantifying components in a mixture, including N-Butylacetanilide.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a valuable technique for the analysis of this compound, particularly in mixtures where it is present alongside other volatile or semi-volatile compounds. One application of GC has been in the quantitative analysis of insect repellent mixtures. In one study, this compound, along with 2-butyl-2-ethyl-1,3-propanediol (B52112) and benzyl (B1604629) benzoate (B1203000), components of clothing impregnant M-1960, were analyzed using GC. oup.com The method employed an 8-foot column packed with 5% Dow-Corning Silicone 550 on Haloport-F, utilizing a thermal conductivity detector. oup.com Analyses were conducted at 225°C, allowing for the quantitative determination of these repellents in quantities as low as 200 micrograms, with a run time of approximately 15 minutes per sample. oup.com The inclusion of an internal standard helped to minimize errors associated with sample injection. oup.com GC-MS analysis has also been used in the identification of components in waterproof protective clothing, where this compound was detected. acs.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is another key chromatographic technique applicable to the analysis of this compound, especially for samples that may not be suitable for GC or require different separation mechanisms. While specific detailed HPLC methodologies solely for this compound were not extensively detailed in the search results, HPLC is a common technique for analyzing acetanilide (B955) derivatives and similar compounds. sielc.com HPLC methods often involve reversed-phase columns, such as C18, and mobile phases consisting of mixtures of water with organic solvents like acetonitrile (B52724) or methanol. lmaleidykla.ltejgm.co.uk The choice of mobile phase composition and gradient can be optimized to achieve effective separation of this compound from other matrix components. UV detection is commonly used in HPLC, and the detection wavelength is typically chosen based on the compound's absorbance characteristics. lmaleidykla.ltejgm.co.uk

Spectrophotometric Approaches, including Differential Multicomponent Spectrophotometry

Spectrophotometric methods, which measure the absorption or transmission of light, can also be applied to the analysis of this compound. Differential multicomponent spectrophotometry is a technique that allows for the determination of individual components in a mixture by measuring absorbance at multiple wavelengths and solving a system of simultaneous equations. acs.orgacs.org A spectrophotometric procedure utilizing measurements in both the ultraviolet (UV) and infrared (IR) regions was developed for the determination of N-butyl acetanilide, benzyl benzoate, 2-ethyl, 2-butyl propanediol-1,3, and Tween 80 in a mixture. optica.org N-Butyl acetanilide and benzyl benzoate exhibit relatively strong absorptivities in the UV region at specific wavelengths (227.5 and 280.3 millimicrons, respectively). optica.org By measuring the absorptivities at these wavelengths and at IR wavelengths characteristic of the other components, the percentage of each component in the mixture could be calculated using a set of four simultaneous equations. optica.org

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are particularly useful for analyzing complex samples containing this compound.

GC-MS couples gas chromatography with mass spectrometry, providing both separation and structural information. This technique has been used in the analysis of waterproof protective clothing, where this compound was identified as a component. acs.org GC-MS provides mass spectra that can be used to identify compounds by comparing them to spectral libraries. nih.govhmdb.ca

LC-MS combines liquid chromatography with mass spectrometry, which is advantageous for analyzing compounds that are less volatile or thermally labile than those suitable for GC-MS. LC-MS/MS, a tandem mass spectrometry technique, offers high sensitivity and specificity and has been suggested as more suitable than GC-MS for analyzing large batches of samples in some contexts. acs.org LC-MS has been used in the analysis of complex matrices, including extracts from materials. lcms.cz While specific detailed applications of LC-MS specifically for this compound were not extensively found, LC-MS is a powerful tool for the identification and quantification of a wide range of organic compounds, including acetanilide derivatives, in complex samples. rsc.orgresearchgate.net

Sample Preparation and Matrix Effects in Analytical Determinations

Effective sample preparation is a critical step in the analytical determination of this compound, as it aims to isolate the analyte from the sample matrix and minimize matrix effects that can interfere with the analysis. The required sample preparation steps depend heavily on the nature of the sample matrix. For instance, the analysis of components in materials like protective clothing involves complex sample pretreatment using different extraction methods. acs.org Extracted liquid samples from such materials are then analyzed using techniques like GC and LC. acs.org

Matrix effects can influence the accuracy and sensitivity of analytical methods by suppressing or enhancing the analyte signal. demarcheiso17025.com These effects can be particularly challenging in complex matrices. While the provided search results did not offer specific details on sample preparation protocols specifically optimized for this compound in various matrices, general principles of sample preparation for organic analytes often involve extraction (e.g., liquid-liquid extraction, solid-phase extraction), cleanup steps to remove interfering substances, and concentration of the analyte. iaea.orgregulations.gov Solid-phase extraction (SPE) has been investigated as a way to lower the method limit of quantification for certain analytes in aqueous solutions. regulations.gov

Validation of Analytical Methods for Accuracy and Sensitivity

Validation of analytical methods is crucial to ensure that they are suitable for their intended purpose, providing consistent, reliable, and accurate data. globalresearchonline.netresearchgate.netfda.gov Key validation parameters typically include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. globalresearchonline.netresearchgate.net

Accuracy refers to the closeness of agreement between the measured value and the true value. globalresearchonline.net Precision describes the variability among independent test results obtained under defined conditions. Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix. globalresearchonline.net

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, though not necessarily quantified. globalresearchonline.net The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with acceptable accuracy and precision. globalresearchonline.net Linearity establishes the proportional relationship between the analytical signal and the concentration of the analyte over a defined range. globalresearchonline.net The range is the interval between the upper and lower concentrations for which the analytical procedure has demonstrated acceptable accuracy, precision, and linearity. globalresearchonline.net

Validation studies involve analyzing samples with known concentrations of the analyte and evaluating the method's performance against predetermined acceptance criteria. globalresearchonline.netfda.gov For chromatographic methods, system suitability testing is also performed to ensure the system's performance before or during the analysis of samples. globalresearchonline.net

Mechanistic Studies on the Biological Activity of N Butylacetanilide

Insect Repellency Mechanisms

N-Butylacetanilide has been noted for its repellent properties against various arthropods, including ticks and fleas. nih.gov The mechanisms by which it achieves this repellency are complex and are believed to involve interactions with the arthropod's sensory systems.

Mode of Action against Ticks and Fleas

This compound is used as a repellent for the control of ticks and fleas. nih.govechemi.com Studies have indicated its activity against different tick species. For instance, butylacetanilide at concentrations of 20-40 g/sq m was found to be active against ticks. echemi.com Specifically, it repelled 90% of Ixodes persulcatus, Dermacentor pictus, and D. marginatus larvae. echemi.com While the precise molecular targets in ticks and fleas for this compound are not explicitly detailed in the search results, other acaricides and insecticides are known to target the nervous system, often interacting with ion channels like GABA-gated chloride channels or sodium channels, leading to hyperexcitation or paralysis. cliniciansbrief.comnih.govmsdvetmanual.com Further research would be needed to confirm if this compound utilizes similar mechanisms or acts via different pathways in these organisms.

Interactions with Arthropod Olfactory Receptors

The repellent action of compounds like this compound is often mediated through their interaction with the olfactory systems of arthropods. Arthropods detect volatile chemicals in their environment through specialized chemosensory receptors, primarily olfactory receptors (ORs), gustatory receptors (GRs), and ionotropic receptors (IRs). proteopedia.orgnih.gov These receptors are typically located on sensory neurons, often within structures called chemosensilla on antennae and other appendages. proteopedia.org

The process of olfaction in insects begins with volatile molecules entering the chemosensilla lymph, where they are bound by soluble proteins, such as odorant binding proteins (OBPs) or chemosensory proteins (CSPs). proteopedia.org These proteins then transport the molecules to the chemoreceptors on the dendritic membrane of the olfactory receptor neuron. proteopedia.org The interaction between the volatile ligand and the receptor complex triggers a signal transduction pathway, often involving the opening of ion channels and subsequent changes in membrane potential, leading to neuronal activation. proteopedia.orgfrontiersin.org

While this compound has been recognized as a repellent researchgate.netbioone.org, the specific details of its interactions with arthropod olfactory receptors are not extensively described in the provided search results. However, research on other insect repellents, such as DEET, suggests that they can interact with and activate olfactory sensory neurons. nih.goviastate.edu Some studies propose that repellents might bind to specific olfactory receptors, potentially interfering with the detection of attractants or directly triggering aversive signals. frontiersin.orgresearchgate.netiastate.edu The structural diversity of olfactory receptors and the complex interplay between chemical structures and receptor binding highlight the intricate nature of repellent mechanisms at the molecular level. nih.govfrontiersin.orgresearchgate.net

Metabolic Pathways and Biotransformation Studies

The metabolism and biotransformation of this compound in biological systems are crucial for understanding its persistence, activity, and potential toxicity. Metabolic studies often involve the use of in vitro systems, such as liver microsomes, to identify the enzymes and pathways involved. thermofisher.comthermofisher.com

Role of Liver Microsomal Enzymes in this compound Metabolism

Liver microsomes are subcellular fractions that are rich in enzymes responsible for drug metabolism, including cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs). thermofisher.comthermofisher.comdls.com These enzymes play a significant role in the phase I and phase II metabolism of xenobiotics, including hydroxylation, dealkylation, and conjugation reactions. thermofisher.comjefferson.edurug.nl

Information regarding the specific role of liver microsomal enzymes in the metabolism of this compound is limited in the provided search results. However, studies on related acetanilide (B955) compounds indicate that metabolic pathways catalyzed by liver microsomal enzymes can involve hydroxylation of the aromatic ring. nih.govechemi.comscience.gov For instance, the metabolism of acetanilide yields ortho- and para-hydroxyacetanilide through hydroxylation catalyzed by liver microsomal enzymes. nih.govechemi.com While this provides insight into potential metabolic routes for acetanilide derivatives, specific research on this compound's interaction with these enzymes is needed for a complete understanding of its metabolic fate.

Identification and Characterization of Metabolites (e.g., Hydroxylated Products)

The identification and characterization of metabolites are essential steps in understanding the biotransformation of a compound. Metabolites can be identified using various analytical techniques, such as mass spectrometry and chromatography. jefferson.eduscience.govnih.gov

Based on the information available, the metabolism of acetanilide, a related compound, can lead to hydroxylated products such as ortho- and para-hydroxyacetanilide. nih.govechemi.comscience.gov While direct evidence for the specific hydroxylated metabolites of this compound is not provided, it is plausible that similar hydroxylation reactions could occur on either the aromatic ring or the butyl chain. Studies on the metabolism of other compounds with similar structures, such as N-ethyl pentedrone, have shown phase I metabolites resulting from N-dealkylation, beta-ketone reduction, aromatic hydroxylation, and aliphatic hydroxylation. jefferson.edu The identification and characterization of this compound metabolites would require specific metabolic studies using appropriate analytical methods.

Research on the metabolism of the insecticide chlordimeform, which is metabolized to 4-chloro-ortho-toluidine, showed that one of the urinary metabolites in rats was 4-chloro-2-methylacetanilide, an N-acetylated metabolite. nih.gov This suggests that N-acetylation can also be a metabolic pathway for related aniline (B41778) derivatives.

Toxicological Mechanisms and Cellular Interactions

Understanding the toxicological mechanisms of this compound involves investigating its potential interactions with cellular components and processes that could lead to adverse effects. Toxicological studies can involve in vitro assays and in vivo experiments to assess the compound's impact on biological systems.

The provided search results offer limited specific details on the toxicological mechanisms and cellular interactions of this compound. One source mentions methemoglobinemia as a secondary toxic effect associated with this compound, indicating an interference with oxygen transport in the blood. nih.gov Methemoglobinemia is characterized by the presence of increased methemoglobin in the blood. nih.gov

General toxicological principles suggest that compounds can exert toxicity through various mechanisms, including:

Interaction with enzymes and receptors: Binding to or inhibiting crucial enzymes or receptors involved in physiological processes.

Oxidative stress: Generation of reactive oxygen species that can damage cellular components. aip.org

DNA damage: Interaction with genetic material, leading to mutations or chromosomal aberrations. nih.gov

Disruption of cellular structures: Damage to cell membranes, organelles, or the cytoskeleton.

Interference with cellular signaling pathways: Altering communication within or between cells.

While these are general mechanisms of toxicity, specific research on how this compound might induce methemoglobinemia or interact with cells at a molecular level is not detailed in the search results. Studies on the toxicity of related compounds or classes of chemicals might offer potential insights, but direct experimental evidence for this compound's cellular interactions and toxicological mechanisms is needed.

For instance, some aromatic amines and their derivatives are known to undergo metabolic activation to reactive intermediates that can bind to DNA and proteins, contributing to their toxicity. nih.gov However, without specific studies on this compound, it is not possible to definitively state if similar mechanisms are involved.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. In the context of insect repellents, SAR investigations seek to identify molecular features that contribute to repellent efficacy against target arthropods. This compound has been recognized as a mosquito repellent. thegoodscentscompany.comuni.lu This recognition places it within the scope of SAR modeling efforts focused on identifying effective mosquito repellent compounds. thegoodscentscompany.comuni.lu

While detailed SAR studies specifically dissecting the impact of every structural modification to the this compound molecule on its repellent activity are not extensively detailed in the immediately available literature, the broader field of repellent research, including studies on related acetanilide derivatives, provides context. For instance, N-iso-amylacetanilide and N-methylcrotonanilide have also been identified as mosquito repellents, with their activity noted in experimental tests. thegoodscentscompany.com Studies on related compounds like N-methyl-N-phenylacetamide (N-methylacetanilide) highlight how structural characteristics influence biological activity, demonstrating the relevance of molecular structure in determining the properties of acetanilide derivatives. wikidata.org SAR models for mosquito repellents utilize information-rich descriptors to understand these relationships and optimize the discovery process for new repellent compounds. thegoodscentscompany.comuni.lu

Compatibility and Synergistic Effects in Repellent Formulations (e.g., M-1960)

This compound has been evaluated for its repellent properties in various formulations, demonstrating its utility in applied contexts, particularly against ticks. Field studies have investigated this compound as a tick repellent, testing its effectiveness when used to impregnate fabrics. uni.luuni.lu These studies involved applying this compound in different forms, including acetone (B3395972) solutions, aqueous emulsions, and as undiluted compounds, to materials like army cotton fatigue uniforms. uni.luuni.lu

Research has also explored the activity of mixtures containing this compound alongside other known repellent compounds against ticks such as Amblyomma americanum. uni.lu Mixtures prepared from this compound, 2-butyl-2-ethylpropanediol-1,3, undecylenic acid, and other components have shown repellent activity when applied to fabrics by saturation or spraying. uni.lu The use of an emulsifier, such as the polyoxyethylene-sorbitol ester of oleic acid, has been noted in the preparation of aqueous emulsions for these tests. uni.lu this compound was among the effective repellents identified in these field studies that were considered suitable for use on clothing. uni.lu Its inclusion in tested mixtures suggests its compatibility with other repellent agents and formulation components, which is crucial for developing effective and stable repellent products. This compound has also been selected as an insect repellent for the treatment of fibers and textiles. ontosight.ai

Data from tick repellent studies indicates that this compound applied at concentrations of 20-40 g/sq m was active against ticks, including Ixodes persulcatus, Dermacentor pictus, and D. marginatus larvae, repelling 90% of them. nih.gov Residual effects varied depending on the preparation, with some lasting 9-12 days. nih.gov

Repellent Activity of this compound Against Ticks

Target Tick SpeciesApplication Rate (g/sq m)Repellency (%)Residual Effect (days)Source
Ixodes persulcatus, Dermacentor pictus, D. marginatus larvae20-40909-12 (some preparations) nih.gov nih.gov

Components of Tested Mixtures Including this compound

Component
N-butyl acetanilide
2-butyl-2-ethylpropanediol-1,3
Undecylenic acid
N-butyl-amide of cyclohexane (B81311) dicarboxylic acid-1,2
Benzyl (B1604629) ester of benzoic acid
Gamma compound (partially named)

Environmental Fate, Ecotoxicology, and Degradation of N Butylacetanilide

Environmental Persistence and Half-Life Studies

Environmental persistence refers to the length of time a chemical substance remains in a particular environmental compartment (e.g., soil, water, air) before being degraded or otherwise removed. Half-life (DT50) is a common metric used to quantify persistence, representing the time required for the concentration of a substance to decrease by half. chemsafetypro.com Persistence is a key factor in environmental risk assessment, particularly for evaluating the potential for long-term exposure and accumulation.

While specific half-life studies for N-Butylacetanilide were not extensively found in the immediate search results, information on related acetanilide (B955) herbicides and general principles of persistence can provide context. For instance, half-life values for the herbicide butachlor (B1668075), a chloroacetanilide, have been reported to range from 8.7 to 103.8 days in alluvial soil and 9.7 to 107.5 days in coastal saline soil, depending on application rates. researchgate.net Another related compound, terbuthylazine (B1195847) (TBA), a triazine herbicide, showed half-lives ranging from 76 to 331 days in river, ground, and seawater samples. researchgate.net These examples highlight the variability in persistence depending on the specific chemical structure and environmental conditions.

The persistence criterion under EU REACH regulation (Annex XIII) classifies a substance as persistent (P) if its half-life in freshwater is greater than 40 days, in marine water greater than 60 days, in freshwater sediment greater than 120 days, or in soil greater than 120 days. chemsafetypro.com Assessing the persistence of this compound would require specific experimental data on its degradation rates in various environmental matrices under different conditions.

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of chemical substances through non-biological processes, such as hydrolysis, photolysis, and oxidation. chemsafetypro.com These pathways can play a significant role in the environmental fate of organic compounds, particularly in aquatic and atmospheric environments.

Photolysis and Photodegradation Mechanisms

Photolysis is the degradation of a chemical substance initiated by the absorption of light, typically ultraviolet (UV) or visible light. chemsafetypro.com Photodegradation can occur through direct absorption of light by the molecule itself (direct photolysis) or indirectly through reactions with photochemically produced species in the environment, such as hydroxyl radicals or singlet oxygen (indirect photolysis). researchgate.net

While direct photolysis data specifically for this compound were not found, the process is a known degradation pathway for various organic pollutants, including some herbicides and polycyclic aromatic hydrocarbons (PAHs). researchgate.net Factors influencing photolysis include the intensity and wavelength distribution of light, the presence of photosensitizers or inhibitors, and the physical state of the substance. In aquatic environments, the depth of light penetration can limit direct photolysis to the surface layers. unibas.it Indirect photolysis can occur below the immediate surface due to the diffusion of reactive species. unibas.it

Studies on the abiotic degradation of other compounds, such as the herbicide rimsulfuron, have shown that hydrolysis rates can be as high as photolysis rates. unibas.it Photodegradation mechanisms often involve the generation of free radicals, leading to the fragmentation of the molecule. nih.gov Carbonyl groups, present in the acetanilide structure of this compound, can act as photosensitizers, potentially enhancing photodegradation. nih.gov

Hydrolysis and Chemical Transformation in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved by the addition of water. This process can be influenced by factors such as pH, temperature, and the presence of catalysts. chemsafetypro.com Hydrolysis is a significant abiotic degradation pathway for many organic compounds in aquatic environments. chemsafetypro.comresearchgate.net

The solubility of this compound in water is reported as insoluble nih.gov or limited solubilityofthings.com, which could affect the rate and extent of hydrolysis in aquatic systems. However, even compounds with limited solubility can undergo hydrolysis at the water-compound interface or in the dissolved fraction.

Biotic Degradation Pathways

Biotic degradation, primarily driven by microorganisms such as bacteria and fungi, is a crucial process for the removal of many organic chemicals from the environment, particularly in soil and water. chemsafetypro.com

Microbial Metabolism and Biodegradation in Soil and Water

Microbial metabolism involves the enzymatic transformation of chemical compounds by microorganisms. Biodegradation is the process by which these metabolic activities lead to the breakdown of organic substances into simpler molecules, such as carbon dioxide and water, or their incorporation into microbial biomass. chemsafetypro.com

Microbial degradation is considered an important mechanism for the removal of acetanilide herbicides in ecosystems. researchgate.net Studies on the biodegradation of related chloroacetanilide herbicides like butachlor and acetochlor (B104951) have identified various metabolic pathways, including N-dealkylation, dechlorination, hydroxylation, C-dealkylation, and dehydrogenation. researchgate.netresearchgate.net Specific enzymes, such as hydrolases and monooxygenases, have been implicated in these processes. researchgate.net

While direct studies on the microbial degradation of this compound were not found, its structural similarity to other acetanilide compounds suggests that similar biodegradation pathways involving the modification or cleavage of the amide bond and the N-butyl group may be relevant. The rate and extent of microbial degradation can be influenced by factors such as the availability of nutrients (e.g., nitrogen and phosphorus), temperature, moisture content, oxygen availability, and the presence of adapted microbial populations. nih.gov

Research findings on the biodegradation of other compounds highlight the importance of microbial activity. For instance, in studies on butachlor degradation in soil, microbial activity was responsible for a significant percentage of the degradation observed. researchgate.net The presence of specific microbial communities capable of metabolizing the compound is essential for effective biodegradation.

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation is the process by which a chemical substance is taken up by an organism and accumulates in its tissues at a concentration higher than that in the surrounding environment. The potential for bioaccumulation is often related to a compound's lipophilicity, which is commonly estimated by its octanol-water partition coefficient (log Kow or log P). researchgate.net Substances with high lipophilicity tend to partition into fatty tissues and have a greater potential to bioaccumulate.

The predicted XLogP for this compound is 2.5. nih.gov While this value suggests some degree of lipophilicity, it is generally considered to indicate a low to moderate potential for bioaccumulation. Compounds with log Kow values significantly greater than 4.5 or 5 are typically considered to have a high potential for bioaccumulation according to some criteria. researchgate.netrsc.org

Safety data sheet information for a related compound, 4'-Methylacetanilide, indicates that bioaccumulation is unlikely based on available information. thermofisher.comfishersci.de However, it is important to note that structural differences can influence the bioaccumulation potential.

Studies evaluating bioaccumulation potential often use the bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water. researchgate.net A high BCF value indicates a greater tendency for a substance to accumulate in organisms. Specific BCF data for this compound were not found in the search results.

The potential for bioaccumulation in environmental matrices such as soil and sediment is also relevant. Compounds that are persistent and have some affinity for organic matter in these matrices can accumulate over time, potentially leading to exposure for soil-dwelling or sediment-dwelling organisms.

Data Table: Predicted Properties Relevant to Environmental Fate

Property NameValueSource
Molecular Weight191.27 g/mol PubChem nih.gov
XLogP3 (Predicted)2.5PubChem nih.gov
Solubility in WaterInsolubleHSDB nih.gov
Solubility in WaterLimitedChemSafetyPro solubilityofthings.com
Melting Point24.5 °CHSDB nih.gov

Note: Interactive data tables are not directly supported in this format. The table above presents the data in a structured format.

Ecotoxicological Impact Assessment

The ecotoxicological impact assessment of this compound focuses on its potential to cause harm to ecosystems and the organisms within them. This includes evaluating its toxicity to aquatic and terrestrial life.

Aquatic Ecotoxicity to Non-Target Organisms

Information regarding the specific aquatic ecotoxicity of this compound is limited in the provided search results. However, the compound is classified with the GHS hazard statement H412, indicating that it is harmful to aquatic life with long lasting effects. nih.gov Generic ecotoxicity tests on aquatic organisms typically involve assessing acute and sublethal toxicity to species representing different trophic levels, such as algae, crustaceans, and fish. cedre.fr Acute toxicity tests determine the concentrations that cause adverse effects over a short exposure period, while sublethal tests evaluate impacts on parameters like growth, reproduction, and behavior. cedre.fr

Terrestrial Ecotoxicity and Soil Health

Direct data on the terrestrial ecotoxicity of this compound and its specific impact on soil health is not extensively detailed in the provided information. However, general principles regarding the impact of organic compounds and pesticides on soil biology and function can be considered. Chemical residues in soil can potentially affect soil microorganisms and nutrient cycles. researchgate.net While some studies suggest that the impacts of herbicide application on soil function are often minor and temporary, others indicate potential disruptions to soil organisms and processes. researchgate.net The persistence and mobility of a compound in soil are key factors influencing its potential terrestrial ecotoxicological impact. nih.gov

Transformation Products and their Environmental Significance

The transformation of this compound in the environment can occur through various abiotic and biotic processes, leading to the formation of transformation products. The environmental significance of these products depends on their persistence, mobility, and toxicity, which can sometimes be greater than that of the parent compound. nih.govresearchgate.net

While specific transformation products of this compound are not explicitly identified in the search results, related acetanilide compounds and herbicides like metolachlor (B1676510) are discussed in terms of their degradation pathways and metabolites. For instance, metabolic pathways catalyzed by liver microsomal enzymes can lead to the hydroxylation of the ring in acetanilide, yielding ortho- and para-hydroxyacetanilide. nih.gov Studies on chloroacetanilide herbicides indicate that microbial metabolism, primarily involving glutathione (B108866) mediation and N-dealkylation, is an important degradation pathway in ecosystems. researchgate.net

The persistence and biodegradability of transformation products are critical factors in determining their environmental fate. For example, metolachlor oxanilic acid (MO), a main metabolite of the herbicide S-metolachlor (a chloroacetanilide), is reported to be more persistent and less biodegradable than its parent compound. nih.gov This highlights the importance of evaluating the environmental behavior and toxicity of transformation products, as they may pose longer-term risks than the original substance. nih.govresearchgate.net

The biodegradation potential of related compounds like N-methylacetanilide has been assessed, with some studies indicating it is not readily biodegradable under certain conditions. epa.govunimib.it The presence of specific functional groups and molecular structures can influence the biodegradability of organic compounds. unimib.it

Further research would be needed to specifically identify and assess the environmental significance of the transformation products of this compound.

Industrial and Specialized Applications of N Butylacetanilide Research Perspective

Role in Pest Control Formulations, specifically Clothing Impregnants

Historically, various chemical agents have been employed to impregnate clothing for the purpose of repelling or killing insects, with permethrin (B1679614) being a prominent example currently used in factory-treated apparel. While research into effective insect repellents is ongoing, specific data on the widespread use or efficacy of N-Butylacetanilide as a primary active ingredient in modern clothing impregnants is limited in publicly available literature.

However, some older research and patents may allude to the investigation of a range of acetanilide (B955) derivatives as potential insect repellents. The exploration of such compounds was part of a broader effort to identify effective and long-lasting repellents for personal protection against disease-carrying arthropods. The mechanism of action for many repellents involves interfering with an insect's olfactory receptors, creating a vapor barrier that deters them from landing or biting.

It is also plausible that this compound could have been considered as a synergist in pest control formulations. Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the effectiveness of active insecticides. orst.edu They often work by inhibiting enzymes within the pest that would otherwise break down the insecticide. orst.edu

Table 1: Key Considerations for Clothing Impregnants

FeatureDescriptionRelevance to this compound
Efficacy The ability to repel or kill target insects effectively.Specific efficacy data for this compound as a clothing impregnant is not readily available in recent literature.
Longevity The duration of effectiveness after application and through laundering.Research would be needed to determine the binding affinity of this compound to fabric fibers and its persistence.
Safety The toxicological profile for dermal contact and potential absorption.As with any chemical agent, a thorough safety assessment would be required.
Odor The scent of the compound, which should ideally be neutral or pleasant.The olfactory properties of this compound would be a factor in its suitability for this application.

Applications as a Specialty Solvent in Chemical Processes

The utility of a chemical compound as a specialty solvent is determined by its physical and chemical properties, such as its polarity, boiling point, and ability to dissolve specific solutes. Organic solvents are crucial in a vast array of chemical reactions and processes, facilitating the interaction of reactants and influencing reaction rates and outcomes.

This compound, with its amide functional group and butyl chain, possesses a degree of polarity that could make it suitable for dissolving a range of organic compounds. Its potential as a specialty solvent may lie in reactions where common solvents are not effective or lead to undesirable side reactions.

The selection of a solvent for a particular chemical synthesis is a critical step and often involves considering factors such as:

Solubility of Reactants: The solvent must effectively dissolve the starting materials to allow the reaction to proceed in the liquid phase.

Reaction Compatibility: The solvent should be inert under the reaction conditions and not participate in unwanted side reactions.

Product Separation: The solvent should allow for easy separation of the desired product after the reaction is complete.

Boiling Point: The boiling point of the solvent is important for controlling the reaction temperature.

While there is a lack of extensive research detailing the use of this compound as a specialty solvent in specific, large-scale industrial processes, its chemical structure suggests it could be investigated for such applications.

Table 2: Properties of this compound Relevant to Solvent Applications

PropertyValue/DescriptionImplication for Solvent Use
Molecular Formula C12H17NOIndicates a relatively non-volatile organic compound.
Molar Mass 191.27 g/mol Contributes to its physical properties like boiling point and density.
Polarity Moderately polarSuggests potential to dissolve a range of organic solutes.
Boiling Point Data not readily available in reviewed sourcesA key parameter for determining its suitability for reactions at different temperatures.

Potential as a Chemical Intermediate in Advanced Organic Synthesis

Chemical intermediates, often referred to as building blocks, are compounds that are synthesized as a step towards creating more complex molecules. sigmaaldrich.com The structure of this compound, featuring a substituted aromatic ring and an amide linkage, provides several reactive sites that could be exploited in advanced organic synthesis.

The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. The amide group itself can be subjected to hydrolysis to yield N-butylaniline and acetic acid, or potentially other transformations. The hydrogens on the butyl chain may also be amenable to certain reactions.

The potential of this compound as a chemical intermediate would be in the synthesis of more complex molecules with specific desired properties, such as pharmaceuticals, agrochemicals, or specialty polymers. For example, the core structure could be modified to create a library of related compounds for screening for biological activity.

Table 3: Potential Synthetic Transformations of this compound

Reaction TypePotential Outcome
Electrophilic Aromatic Substitution Introduction of functional groups (e.g., nitro, halogen, acyl) onto the phenyl ring.
Amide Hydrolysis Cleavage of the amide bond to form N-butylaniline and acetic acid.
Reduction of the Amide Conversion of the carbonyl group to a methylene (B1212753) group, yielding a secondary amine.
Functionalization of the Butyl Chain Introduction of functional groups at various positions on the alkyl chain.

Emerging Applications in Material Science or Pharmaceutical Chemistry

The exploration of new applications for existing chemical compounds is a continuous endeavor in scientific research. While there is currently a lack of prominent research on the direct application of this compound in material science or as a pharmaceutical agent, its derivatives hold potential in these fields.

In material science , the acetanilide structure could be incorporated into polymers to modify their properties. For instance, it could potentially be used as a plasticizer or as a monomer in the synthesis of novel polymers with specific thermal or mechanical characteristics.

In pharmaceutical chemistry , the acetanilide scaffold is present in some biologically active molecules. Research often focuses on the synthesis and evaluation of derivatives of a core structure to identify compounds with therapeutic potential. nih.govresearchgate.net Studies have shown that some acetamide (B32628) derivatives possess analgesic and other pharmacological activities. nih.govresearchgate.net Therefore, it is conceivable that derivatives of this compound could be synthesized and screened for various biological activities. For instance, modifications to the butyl group or the phenyl ring could lead to compounds with affinity for specific biological targets.

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